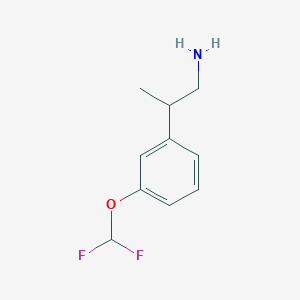
5-Ethyl-4,6-dimethyl-2-(piperidin-4-yl)pyrimidinedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ethyl-4,6-dimethyl-2-(piperidin-4-yl)pyrimidine dihydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-4,6-dimethyl-2-(piperidin-4-yl)pyrimidine dihydrochloride typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4,6-dimethyl-2-(piperidin-4-yl)pyrimidine with ethyl iodide under basic conditions to introduce the ethyl group at the 5-position. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The final product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
5-ethyl-4,6-dimethyl-2-(piperidin-4-yl)pyrimidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinyl group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Pyrimidine N-oxides.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with different functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its role in modulating biological pathways and as a potential inhibitor of specific enzymes.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 5-ethyl-4,6-dimethyl-2-(piperidin-4-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to its potential use as an anticancer agent. The exact molecular pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4,6-dimethyl-2-(piperidin-4-yl)pyrimidine dihydrochloride
- 2-(piperidin-4-yl)pyrimidine hydrochloride
Uniqueness
5-ethyl-4,6-dimethyl-2-(piperidin-4-yl)pyrimidine dihydrochloride is unique due to the presence of the ethyl group at the 5-position, which can significantly influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to specific molecular targets and improve its overall pharmacological profile compared to similar compounds.
特性
分子式 |
C13H23Cl2N3 |
|---|---|
分子量 |
292.2 g/mol |
IUPAC名 |
5-ethyl-4,6-dimethyl-2-piperidin-4-ylpyrimidine;dihydrochloride |
InChI |
InChI=1S/C13H21N3.2ClH/c1-4-12-9(2)15-13(16-10(12)3)11-5-7-14-8-6-11;;/h11,14H,4-8H2,1-3H3;2*1H |
InChIキー |
YHQAXGMKJDNVNN-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N=C(N=C1C)C2CCNCC2)C.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


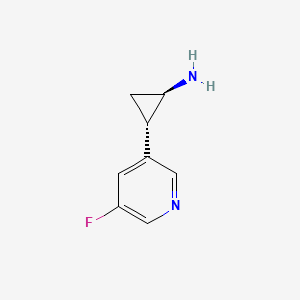
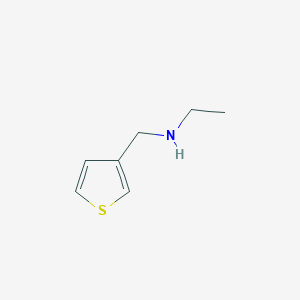
![1-{3-Fluoro-4-[4-(3-nitrobenzoyl)piperazin-1-yl]phenyl}ethan-1-one](/img/structure/B13574149.png)
![(1,3-dioxoisoindol-2-yl) 5-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13574155.png)

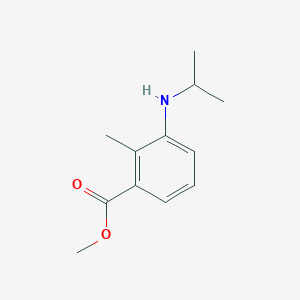

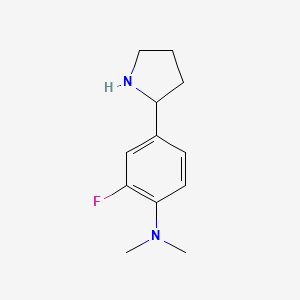
![5-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]pentanamide hydrochloride](/img/structure/B13574198.png)
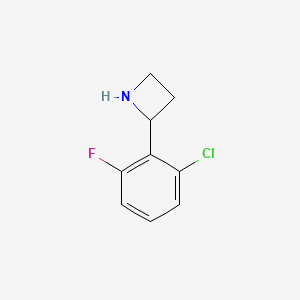
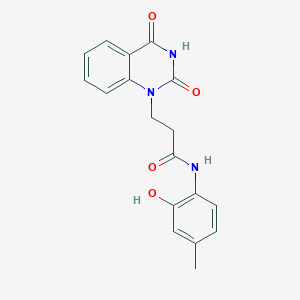
![[6a-(Trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrol-3a-yl]methanol](/img/structure/B13574210.png)
